molecular formula C7H6FNO3 B13943985 Methyl 4-fluoro-3-hydroxypicolinate

Methyl 4-fluoro-3-hydroxypicolinate

Cat. No.: B13943985
M. Wt: 171.13 g/mol
InChI Key: RXJZOZFYVBMFOX-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-hydroxypicolinate is a methyl ester derivative of picolinic acid featuring a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the pyridine ring. This structural combination confers unique physicochemical properties, such as enhanced solubility in polar solvents (e.g., ethanol, DMSO) and moderate lipophilicity (estimated logP ~1.2) . The fluorine atom introduces electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in substitution reactions, while the hydroxyl group enables hydrogen bonding, impacting biological interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and agrochemicals .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 4-fluoro-3-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3

InChI Key

RXJZOZFYVBMFOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion. This reaction typically requires the presence of an electron-withdrawing group ortho or para to the leaving group to facilitate the substitution .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate may involve large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group or reduction to form a methylene group.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include fluoride anions, sodium nitrite, and potassium iodide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of methylene-containing compounds.

    Hydrolysis: Formation of 4-fluoro-3-hydroxy-2-pyridinecarboxylic acid.

Scientific Research Applications

Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Methyl 4-Fluoro-3-Hydroxypicolinate vs. Methyl 4-Chloro-Picolinate

  • Substituent Influence : Replacing fluorine with chlorine at the 4-position increases molecular weight (126.55 g/mol → 143.57 g/mol) and lipophilicity (logP increases from ~1.2 to ~1.5). Chlorine’s larger atomic radius reduces solubility in polar solvents (e.g., water solubility decreases from 25 mg/mL to 15 mg/mL) .
  • Reactivity: Chlorine’s weaker electronegativity compared to fluorine diminishes electron-withdrawing effects, slowing nucleophilic aromatic substitution. This difference is critical in synthesizing derivatives like ureido-phenoxy analogs .
  • Bioactivity : Fluorinated analogs exhibit higher inhibitory activity (IC₅₀ = 0.45 µM) against kinase targets compared to chlorinated derivatives (IC₅₀ = 2.0 µM), attributed to fluorine’s optimal balance of electronegativity and steric effects .

This compound vs. 4-(4-Aminophenoxy)-N-Methylpicolinamide

  • Structural Differences: The latter replaces the hydroxyl group with a 4-aminophenoxy moiety and adds a methylamide group. This increases molecular weight (209.22 g/mol vs. 157.13 g/mol) and solubility in organic solvents (DMSO solubility: 35 mg/mL vs. 25 mg/mL) .
  • Pharmacokinetics: The aminophenoxy group enhances membrane permeability (logP = 0.8 vs. 1.2) but reduces metabolic stability due to susceptibility to oxidative deamination .
Halogenated Derivatives in Carcinogenicity Studies

Evidence from halogenated 4-dimethylaminoazobenzene derivatives (e.g., 3′-fluoro and 4′-fluoro analogs) demonstrates that fluorine substitution enhances carcinogenic activity compared to non-halogenated analogs . For example, trifluoromethyl groups (e.g., in 4′-trifluoromethyl derivatives) abolish activity due to steric hindrance and metabolic stability , highlighting the importance of substituent size and position.

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties of Selected Picolinate Derivatives
Compound Molecular Weight (g/mol) logP Water Solubility (mg/mL) Melting Point (°C)
This compound 157.13 1.2 25 148–150
Methyl 4-chloro-picolinate 143.57 1.5 15 135–137
4-(4-Aminophenoxy)-N-methylpicolinamide 209.22 0.8 35 (DMSO) 192–194

Sources:

Key Research Findings

  • Synthetic Efficiency: this compound is synthesized via nucleophilic aromatic substitution with 2-fluoro-4-nitrophenol, achieving yields >75% after recrystallization .
  • Metabolic Stability: Fluorine at the 4-position reduces cytochrome P450-mediated oxidation compared to hydroxyl or amino analogs, extending half-life in vivo .

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